molecular formula C17H13NO B6337665 Quinolin-3-yl(p-tolyl)methanone CAS No. 1182441-50-4

Quinolin-3-yl(p-tolyl)methanone

Cat. No.: B6337665
CAS No.: 1182441-50-4
M. Wt: 247.29 g/mol
InChI Key: KIBYDRIXYKHJSI-UHFFFAOYSA-N
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Description

Quinolin-3-yl(p-tolyl)methanone is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a quinoline ring attached to a p-tolyl group through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Quinolin-3-yl(p-tolyl)methanone typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal-free protocols and recyclable catalysts is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Quinolin-3-yl(p-tolyl)methanone can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline or p-tolyl rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-3-yl(p-tolyl)methanone is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a quinoline ring and a p-tolyl group through a methanone linkage provides a versatile scaffold for the development of new therapeutic agents and industrial applications .

Properties

IUPAC Name

(4-methylphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c1-12-6-8-13(9-7-12)17(19)15-10-14-4-2-3-5-16(14)18-11-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBYDRIXYKHJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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